(4-Chloroisoxazol-3-yl)methanamine
Description
(4-Chloroisoxazol-3-yl)methanamine is an isoxazole derivative featuring a chlorine substituent at the 4-position of the heterocyclic ring and a methanamine (-CH₂NH₂) group at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, often utilized in medicinal chemistry and agrochemical research due to their stability and bioactivity.
Properties
Molecular Formula |
C4H5ClN2O |
|---|---|
Molecular Weight |
132.55 g/mol |
IUPAC Name |
(4-chloro-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C4H5ClN2O/c5-3-2-8-7-4(3)1-6/h2H,1,6H2 |
InChI Key |
GOTZJMBLNBCKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloroisoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using eco-friendly and cost-effective processes. Microwave irradiation in dry DMF (dimethylformamide) at 120°C for 1 hour is one such method that has been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Chloroisoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(4-Chloroisoxazol-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloroisoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (4-Chloroisoxazol-3-yl)methanamine with three structurally related isoxazole derivatives:
Note: The molecular formula for this compound is inferred based on structural analysis, as explicit data were absent in the evidence.
Substituent Effects on Reactivity and Bioactivity
- Chlorine vs. Methyl groups, being electron-donating, may enhance lipophilicity and metabolic resistance .
- Aromatic vs. Aliphatic Substituents : The ethylphenyl group in (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine introduces steric bulk and aromatic π-π interactions, which could improve binding to hydrophobic targets but reduce aqueous solubility .
- Multi-Substituted Analogs : 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine combines chlorine and methyl groups, which may synergize to improve thermal stability and bioavailability. Such derivatives are often explored in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
